2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane
Description
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane is a bicyclic heterocyclic compound featuring a fused azetidine-pyrrolidine ring system. Its core structure consists of a bicyclo[3.2.0]heptane scaffold with two nitrogen atoms at positions 2 and 4. The Boc (tert-butoxycarbonyl) group at position 2 serves as a protective moiety for the secondary amine, while the 4,4-difluoro substitution introduces electron-withdrawing effects, influencing the compound’s reactivity and stability.
Properties
Molecular Formula |
C10H16F2N2O2 |
|---|---|
Molecular Weight |
234.24 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16F2N2O2/c1-9(2,3)16-8(15)14-5-10(11,12)7-6(14)4-13-7/h6-7,13H,4-5H2,1-3H3 |
InChI Key |
XLTKDPRBZWJZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CN2)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Structural Considerations and Retrosynthetic Analysis
The target compound features a 2,6-diazabicyclo[3.2.0]heptane core with 4,4-difluoro substitution and a tert-butoxycarbonyl (Boc) protecting group at position 2. Retrosynthetically, the molecule can be dissected into three key components:
Synthetic Routes and Methodologies
Route 1: Bicyclic Core Construction Followed by Fluorination
Step 1: Synthesis of 2,6-Diazabicyclo[3.2.0]heptane
The bicyclic core is typically assembled from pyrrolidine precursors. A documented approach involves:
- Starting material : trans-4-Hydroxy-L-proline derivatives, as demonstrated in analogous syntheses of diazabicycloheptanes.
- Ring-closing : Tosylation of hydroxyl groups followed by nucleophilic displacement with amines to form the bridged structure.
Example protocol :
(2S,4R)-N-Tosyl-4-tosyloxy-2-tosyloxymethylpyrrolidine (0.5 g, 0.86 mmol) is refluxed with 2,4-difluoroaniline (1.5 mL, 9.01 mmol) in ethyl acetate for 2 hours. The product is isolated via filtration and chromatographic purification.
Step 2: Difluorination at C4
Electrophilic fluorination agents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor are employed:
- Conditions : Anhydrous dichloromethane, −78°C to 0°C.
- Mechanism : Sequential substitution of hydroxyl or ketone groups with fluorine atoms via intermediate fluorophosphate species.
Key intermediate : 4-Keto-2,6-diazabicyclo[3.2.0]heptane, fluorinated to yield 4,4-difluoro derivative.
Step 3: Boc Protection
The secondary amine at position 2 is protected using Boc anhydride :
Route 2: Early-Stage Fluorination and Bicyclization
Step 1: Fluorinated Pyrrolidine Intermediate
- Starting material : 4,4-Difluoropyrrolidine synthesized via halex reaction from 4,4-dichloropyrrolidine using KF in DMF.
- Bridging : Treatment with diethyl acetylenedicarboxylate induces [3+2] cycloaddition to form the bicyclo[3.2.0] system.
Step 2: Boc Group Installation
Comparative Analysis of Synthetic Strategies
Critical Reaction Optimization
Fluorination Efficiency
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution at Fluorine Sites
The 4,4-difluoro configuration enables substitution reactions, particularly under SN2 or SNAr (nucleophilic aromatic substitution) conditions. Fluorine atoms act as leaving groups due to their moderate electronegativity and ability to stabilize transition states.
| Reaction Type | Reagents/Conditions | Product | Key Features |
|---|---|---|---|
| Fluorine Displacement | Amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF, DMSO) with base (K₂CO₃ or Et₃N) | 4,4-Disubstituted bicycloheptane derivatives | High regioselectivity at C4 due to fluorine activation |
Example:
Reaction with sodium methoxide yields 4,4-dimethoxy derivatives. Steric hindrance from the bicyclic structure limits reactivity at other positions.
Boc Deprotection and Subsequent Functionalization
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the secondary amine for further transformations:
| Step | Reagents/Conditions | Intermediate/Product | Application |
|---|---|---|---|
| Boc Removal | Trifluoroacetic acid (TFA) or HCl in dioxane | 4,4-Difluoro-2,6-diazabicyclo[3.2.0]heptane (free amine) | Prepares scaffold for drug discovery |
| Amine Alkylation | Alkyl halides, Mitsunobu conditions | N-Alkylated bicycloheptanes | Enhances lipophilicity for CNS-targeted molecules |
| Acylation | Acid chlorides/anhydrides | N-Acyl derivatives | Stabilizes amine for peptide coupling |
Radical-Mediated Reactions via Spin-Center Shift (SCS)
The compound’s fluorine atoms and bicyclic framework may participate in radical processes, as inferred from analogous systems :
-
Mechanism : Under photoredox catalysis (e.g., Ru(bpy)₃²⁺), single-electron transfer generates radical intermediates. SCS involves 1,2-radical translocation with heterolytic cleavage of C–F bonds .
-
Example Pathway :
-
Photoredox-initiated radical formation at C4.
-
SCS with elimination of fluoride ion.
-
Trapping by hydrogen atom transfer (HAT) agents (e.g., thiols) or recombination with electrophiles.
-
Key Insight : Computational studies suggest orbital alignment (SOMO–σ* overlap) governs reaction efficiency .
Ring-Opening and Functional Group Interconversion
Strain in the bicyclo[3.2.0]heptane system facilitates ring-opening under controlled conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, heat | Cleavage to linear diamino diols |
| Reductive Opening | LiAlH₄ or BH₃·THF | Saturated hydrocarbon backbone |
Comparative Reactivity Table
Challenges and Optimization
-
Steric Effects : The bicyclic structure impedes nucleophilic attack at bridgehead carbons.
-
Solvent Sensitivity : Reactions require polar aprotic solvents (e.g., acetonitrile) to stabilize transition states.
-
Catalyst Design : Transition-metal catalysts (e.g., Pd, Cu) improve cross-coupling efficiency but may require tailored ligands.
This compound’s multifunctional architecture makes it a valuable intermediate in medicinal chemistry and materials science, particularly for developing orexin receptor modulators and fluorinated bioactive molecules.
Scientific Research Applications
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological pathways.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The Boc group provides steric protection, allowing the compound to reach its target site without premature degradation .
Comparison with Similar Compounds
Protecting Groups
- Boc vs. Other Protective Groups : The Boc group at position 2 in the target compound allows selective deprotection, enabling modular synthesis (similar to strategies in 2,6-diazabicyclo[3.2.0]heptane derivatives). In contrast, compounds like 6-Boc-3,6-diazabicyclo[3.1.1]heptane () exhibit altered steric and electronic profiles due to Boc placement on the bridgehead nitrogen.
- Carboxylic Acid Derivatives : Compounds such as bicyclo[3.2.0]heptane-3-carboxylic acid () lack protective groups, increasing hydrophilicity but reducing stability under basic conditions.
Fluorine Substitution
- 4,4-Difluoro vs. Non-Fluorinated Analogs: The difluoro substitution enhances metabolic stability and electronegativity compared to non-fluorinated analogs (e.g., 6-phenyl-2,6-diazabicyclo[3.2.0]heptane in ). Fluorine’s inductive effect also polarizes the ring, influencing pKa and binding affinity.
- Comparison with Ethoxyheptyl-Substituted Derivatives : Larger substituents, such as 5-ethoxyhept-1-yl groups in bicyclo[3.2.0]heptane ketones (), increase lipophilicity but may reduce solubility and synthetic accessibility.
Functional Group Diversity
- Amino and Carboxylic Acid Modifications: Free Amino Groups: Compounds like C07D 499/42 (free primary amino at position 6) are more reactive but prone to undesired side reactions, unlike the Boc-protected amine in the target compound. Carboxylic Acid-Acylated Derivatives: C07D 499/60 (carboxylic acid-acylated amino groups at position 6) highlight the role of acyl groups in modulating solubility and target engagement, contrasting with the Boc group’s steric bulk.
Key Data and Research Findings
Table 1: Structural and Functional Comparisons
Biological Activity
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane (CAS No. 1251020-14-0) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including its pharmacological properties and applications.
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that this compound may function as an inhibitor of certain enzymes, potentially influencing pathways related to inflammation and pain .
Pain Management
The compound is being investigated for its potential role in pain management, particularly in conditions such as diabetic peripheral neuropathic pain. Preliminary findings suggest that it may modulate pain pathways through its action on specific receptors or enzymes involved in pain signaling .
Study 1: In Vitro Activity
In vitro studies have demonstrated that bicyclic compounds similar to this compound exhibit significant inhibition of certain enzymes implicated in inflammatory responses. These findings support the hypothesis that this class of compounds may be beneficial in treating inflammatory diseases .
Study 2: Pharmacokinetics and Toxicology
Research into the pharmacokinetics of related compounds indicates that structural features significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological assessments have shown that derivatives with similar structures can have varied safety profiles depending on their functional groups .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1251020-14-0 |
| Molecular Formula | C10H16F2N2O2 |
| Molecular Weight | 234.24 g/mol |
| Purity | ≥ 98% |
| Potential Applications | Antimicrobial, Pain Relief |
Q & A
Q. What are the key considerations for synthesizing 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane, and how can regioselectivity in cyclization steps be controlled?
Methodological Answer: The synthesis of bicyclic systems like this compound often involves cyclization of precursors such as hydroxylated tetrahydrofuran derivatives. For example, cyclization modes (4-exo vs. 5-exo) can be influenced by steric and electronic factors in the precursor. Using NMR and computational modeling, researchers can predict the dominant pathway. For instance, substituents like fluorine atoms may favor 4-exo cyclization due to their electron-withdrawing effects, stabilizing transition states. Reaction conditions (e.g., solvent polarity, temperature) should also be optimized to enhance selectivity .
Q. How does the IUPAC nomenclature system determine substituent positions in bicyclo[3.2.0]heptane derivatives?
Methodological Answer: IUPAC rules prioritize the senior amplificant (longest chain) and substituent numbering to minimize locants. For this compound, the bicyclo system is numbered starting at a bridgehead, with the Boc group at position 2 and fluorine at 3. Seniority criteria for heteroatoms (N > O > F) and substituent positions are applied hierarchically to assign the correct name .
Q. What experimental techniques are critical for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: NMR can resolve fluorine environments, while - HSQC confirms connectivity.
- X-ray Crystallography: Resolves absolute configuration, especially for chiral centers in the bicyclic core.
- HPLC-MS: Ensures purity and detects regioisomeric byproducts. For example, highlights the use of HPLC to validate Boc-protected derivatives .
Advanced Research Questions
Q. How can Cu(I)-catalyzed [2+2] photocycloaddition be applied to synthesize functionalized bicyclo[3.2.0]heptane derivatives?
Methodological Answer: Cu(I) catalysts promote stereoselective [2+2] cycloadditions between dienes and electron-deficient alkenes. For example, describes using this method to generate bicyclo[3.2.0]heptane intermediates, which can later be fluorinated. Key parameters include UV light intensity, solvent (e.g., acetonitrile for polarity), and catalyst loading (typically 5–10 mol%). Post-functionalization (e.g., Boc protection) is performed under mild conditions to preserve stereochemistry .
Q. What strategies mitigate challenges in Boc protection/deprotection of diazabicycloheptane systems?
Methodological Answer:
- Protection: Use Boc anhydride in THF with DMAP catalysis at 0°C to avoid side reactions (e.g., ring-opening).
- Deprotection: TFA in dichloromethane (1:1 v/v) at room temperature for 2 hours, followed by neutralization with NaHCO. notes that steric hindrance from the bicyclic system may require extended deprotection times .
Q. How do fluorine substituents influence the thermodynamic stability and reactivity of the bicyclo[3.2.0]heptane core?
Methodological Answer: Fluorine atoms increase ring strain due to their small size and electronegativity, destabilizing the bicyclic system. However, they enhance kinetic stability by lowering LUMO energy, reducing susceptibility to nucleophilic attack. Calorimetric studies (e.g., DSC) and computational analysis (DFT) can quantify these effects. provides enthalpy data for analogous bicycloheptanes, showing destabilization trends with electronegative substituents .
Q. What analytical approaches resolve contradictions in regiochemical outcomes reported for similar bicyclic systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
